molecular formula C12H15NO4 B13504745 (S)-1-benzyl 4-methyl 2-aminosuccinate

(S)-1-benzyl 4-methyl 2-aminosuccinate

Cat. No.: B13504745
M. Wt: 237.25 g/mol
InChI Key: RCFYCRQHTGZCGE-JTQLQIEISA-N
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Description

1-benzyl 4-methyl (2S)-2-aminobutanedioate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 4-methyl (2S)-2-aminobutanedioate typically involves the reaction of benzylamine with a suitable precursor such as 4-methyl-2-oxobutanedioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 1-benzyl 4-methyl (2S)-2-aminobutanedioate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-benzyl 4-methyl (2S)-2-aminobutanedioate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted compounds. These products can be further utilized in different applications, including pharmaceuticals and chemical synthesis .

Scientific Research Applications

1-benzyl 4-methyl (2S)-2-aminobutanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl 4-methyl (2S)-2-aminobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-benzyl 4-methyl (2S)-2-aminobutanedioate include other amino acid derivatives with different substituents, such as:

Uniqueness

What sets 1-benzyl 4-methyl (2S)-2-aminobutanedioate apart from similar compounds is its specific combination of substituents, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C12H15NO4/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-/m0/s1

InChI Key

RCFYCRQHTGZCGE-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

COC(=O)CC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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